molecular formula C9H22BF4P B11823512 2,2,4,4-Tetramethylpentan-3-ylphosphanium;tetrafluoroborate

2,2,4,4-Tetramethylpentan-3-ylphosphanium;tetrafluoroborate

Katalognummer: B11823512
Molekulargewicht: 248.05 g/mol
InChI-Schlüssel: ZMGREDLNDWHBBV-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di-tert-butylmethylphosphonium tetrafluoroborate is an organic phosphonium salt with the chemical formula C9H22BF4P. It is commonly used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings .

Vorbereitungsmethoden

Di-tert-butylmethylphosphonium tetrafluoroborate can be synthesized through the reaction of di-tert-butylmethylphosphine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction scheme is as follows:

(tBu)2PMe+HBF4(tBu)2PMeHBF4(t-Bu)_2PMe + HBF_4 \rightarrow (t-Bu)_2PMeHBF_4 (t−Bu)2​PMe+HBF4​→(t−Bu)2​PMeHBF4​

In industrial production, the process is scaled up, and the reaction conditions are optimized to maximize efficiency and minimize costs. The compound is usually purified through recrystallization or other suitable methods to achieve the desired purity level .

Analyse Chemischer Reaktionen

Di-tert-butylmethylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Wirkmechanismus

The mechanism by which di-tert-butylmethylphosphonium tetrafluoroborate exerts its effects is primarily through its role as a ligand in catalytic reactions. The phosphonium group can coordinate with metal centers, facilitating various transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and catalysts used .

Vergleich Mit ähnlichen Verbindungen

Di-tert-butylmethylphosphonium tetrafluoroborate can be compared with other similar compounds, such as:

  • Tri-tert-butylphosphonium tetrafluoroborate
  • Tricyclohexylphosphine tetrafluoroborate
  • Tributylphosphine tetrafluoroborate

These compounds share similar structural features but differ in their reactivity and applications. Di-tert-butylmethylphosphonium tetrafluoroborate is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes .

Eigenschaften

Molekularformel

C9H22BF4P

Molekulargewicht

248.05 g/mol

IUPAC-Name

2,2,4,4-tetramethylpentan-3-ylphosphanium;tetrafluoroborate

InChI

InChI=1S/C9H21P.BF4/c1-8(2,3)7(10)9(4,5)6;2-1(3,4)5/h7H,10H2,1-6H3;/q;-1/p+1

InChI-Schlüssel

ZMGREDLNDWHBBV-UHFFFAOYSA-O

Kanonische SMILES

[B-](F)(F)(F)F.CC(C)(C)C(C(C)(C)C)[PH3+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.